8-Cyclopentyltheophylline (CPT) is a xanthine derivative known for its potent and selective antagonism of the adenosine A1 receptor [, , , , , , , , , ]. It is widely used in scientific research to investigate the physiological roles of adenosine and its receptors, particularly the A1 subtype. CPT acts by competitively binding to the A1 receptor, thereby preventing adenosine from binding and exerting its effects [, , , , , , , ]. This selective antagonism makes CPT a valuable tool for dissecting the specific contributions of A1 receptors in various biological processes.
8-Cyclopentyl-1,3-dimethylxanthine belongs to the class of xanthine derivatives. It is classified primarily as an adenosine receptor antagonist and a phosphodiesterase inhibitor. The compound is synthesized from precursors commonly found in biochemical laboratories, with sources including chemical suppliers like Research Biochemicals, Inc. and Sigma-Aldrich .
The synthesis of 8-Cyclopentyl-1,3-dimethylxanthine typically involves several key steps:
For example, one method involves the use of dimethylformamide as a solvent for the reaction, followed by purification through reverse-phase HPLC with a mobile phase consisting of acetonitrile and water .
The molecular formula for 8-Cyclopentyl-1,3-dimethylxanthine is , with a molar mass of approximately 248.286 g/mol. The compound's structural characteristics include:
The three-dimensional structure can be analyzed using computational chemistry tools to visualize interactions with biological targets .
8-Cyclopentyl-1,3-dimethylxanthine primarily undergoes reactions typical of xanthine derivatives:
These interactions are crucial for its pharmacological effects and are often studied using radiolabeled ligands in binding assays .
The mechanism of action for 8-Cyclopentyl-1,3-dimethylxanthine involves:
The pharmacological profile suggests that it may have applications in treating conditions like depression and neurodegenerative diseases due to its stimulant properties .
Key physical and chemical properties include:
These properties are essential for determining storage conditions and formulation strategies for potential therapeutic uses .
8-Cyclopentyl-1,3-dimethylxanthine has several scientific applications:
8-Cyclopentyl-1,3-dimethylxanthine (CPT, CPX) functions as a potent and selective antagonist of adenosine A1 receptors. Its xanthine structure enables high-affinity binding to A1 receptors, with a pKi value ranging between 7.5 and 8.0, indicating nanomolar affinity [1] [6] [9]. This specificity arises from the cyclopentyl moiety at the 8-position, which sterically hinders binding to other adenosine receptor subtypes. Functional studies confirm CPT’s A1 selectivity: at concentrations ≤100 nM, it effectively blocks A1-mediated inhibition of adenylate cyclase and neuronal hyperpolarization, while requiring 10–100-fold higher concentrations to influence A2A receptors [1] [6]. In vivo microdialysis experiments further demonstrate that CPT (300–1000 µM) reverses adenosine-induced suppression of neurotransmitter release, reinforcing its role as a central A1 antagonist [2].
Beyond adenosine receptor antagonism, CPT exhibits non-selective inhibition of phosphodiesterase (PDE) enzymes. While its primary mechanism is A1 blockade, CPT weakly inhibits PDE isoforms (e.g., PDE1, PDE4, PDE5), elevating intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels [1]. This dual activity slightly potentiates neuronal excitability but is pharmacologically secondary to its A1 antagonism. Comparative studies indicate CPT’s PDE inhibitory potency is lower than its A1 receptor affinity (IC50 >10 µM vs. Ki ~5–10 nM for A1) and less pronounced than caffeine’s PDE effects [1] [4]. Thus, PDE inhibition contributes minimally to CPT’s overall neurostimulant profile.
CPT’s binding affinity varies significantly across adenosine receptor subtypes, as quantified by radioligand displacement assays:
Table 1: Adenosine Receptor Binding Affinity Profile of CPT
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. A1) |
---|---|---|
A1 | 5–10 | 1 (Reference) |
A2A | 500–2,000 | 50–200 |
A3 | >10,000 | >1,000 |
CPT’s A1 selectivity is functionally evident:
CPT modulates neuronal excitability primarily through A1 receptor-mediated cAMP pathways:
Table 2: Neuronal Functional Changes Induced by CPT
Brain Region | Key Effect | Mechanistic Basis |
---|---|---|
Nucleus Accumbens | ↑ Dopamine/glutamate release | A1 blockade → cAMP/PKA → exocytosis |
Hippocampus | Reversal of synaptic depression post-SD | A1 blockade → ↓ adenosine inhibition |
Basal Forebrain | ↑ Neuronal firing during sleep-wake cycles | cAMP-mediated disinhibition |
Critically, CPT’s cAMP effects are glutamate-dependent. Co-perfusion with NMDA receptor antagonists (e.g., APV) abolishes CPT-induced dopamine release, confirming that A1 antagonism amplifies downstream glutamatergic signaling rather than directly releasing monoamines [2] [5]. This positions CPT as a modulator of synaptic plasticity through integrated adenosine-glutamate-cAMP interactions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7